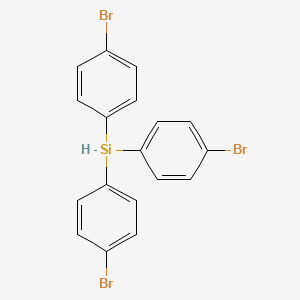

Tris(4-bromophenyl)silane

Beschreibung

Contextualization of Silicon-Based Organic Compounds in Advanced Materials

Organosilicon compounds, which feature silicon-carbon bonds, are a cornerstone of modern materials science. iust.ac.iriust.ac.ir Their distinctive properties, including high thermal stability, chemical inertness, and flexibility, make them invaluable in the creation of advanced materials. iust.ac.iriust.ac.ir These compounds are integral to a wide array of applications, from coatings and sealants to sophisticated electronic components and biomedical devices. iust.ac.iriust.ac.irzmsilane.com The adaptability of silicon to form diverse chemical bonds allows for the synthesis of a vast range of molecules, such as silanes, siloxanes, and silsesquioxanes, each with unique characteristics. iust.ac.iriust.ac.ir This versatility has propelled organosilicon compounds to the forefront of research, where they are continuously explored for new and innovative applications in materials science. zmsilane.comresearchgate.net

Significance of Brominated Arylsilanes as Versatile Building Blocks

Within the broader class of organosilicon compounds, brominated arylsilanes stand out as particularly useful synthetic intermediates. Aryl bromides are widely recognized as crucial building blocks in organic chemistry, providing a reactive handle for a multitude of chemical transformations. nih.gov The presence of bromine atoms on the aryl rings of a silane (B1218182), as in Tris(4-bromophenyl)silane, offers a strategic advantage. These bromine sites can be readily functionalized through various cross-coupling reactions, such as Suzuki and Heck couplings, allowing for the construction of more complex molecular architectures. eurjchem.comresearchgate.net This reactivity makes brominated arylsilanes highly valuable precursors for the synthesis of polymers, dendrimers, and frameworks with tailored properties. eurjchem.cominternationaljournalssrg.org

Current Research Trajectories and Potential Applications of this compound Systems

Current research on this compound and related systems is focused on leveraging its unique structural and reactive properties. A significant area of investigation involves its use as a nodal building block for creating porous aromatic frameworks (PAFs). Its rigid, three-dimensional structure is ideal for constructing materials with high surface areas and pore volumes, which are promising for applications in gas storage and separation.

Another major research direction is the synthesis of dendrimers. The three bromine atoms on this compound provide multiple reaction sites for the stepwise growth of highly branched, tree-like molecules known as dendrimers. internationaljournalssrg.org These carbosilane dendrimers are being explored for various applications, including drug delivery and catalysis. internationaljournalssrg.org

Furthermore, this compound serves as a precursor for the synthesis of novel ligands for metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). eurjchem.comresearchgate.net By modifying the bromine groups, researchers can introduce different functionalities to create linkers that, when combined with metal ions or other organic units, self-assemble into highly ordered, porous structures. eurjchem.comresearchgate.net These materials have potential applications in catalysis, gas storage, and sensing.

Recent studies have also explored the conversion of this compound into other functional molecules. For instance, it can be transformed into the corresponding hexa-substituted disiloxane (B77578), which can then be used to create novel hexatopic ligands for the construction of complex hydrogen-bonded assemblies and porous 3D MOFs. rsc.org Additionally, the synthesis of triarylsilanols from related silanes has shown promise in catalysis, specifically for the direct amidation of carboxylic acids. nih.gov

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C18H13Br3Si |

| Molecular Weight | 497.1 g/mol |

| Melting Point | 109.9–110.5 °C nih.gov |

| Appearance | White crystalline needles nih.gov |

| Solubility | Soluble in organic solvents like hexane (B92381). nih.gov |

Spectroscopic Data of this compound

| Spectroscopy | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.53 (d, J = 8.2 Hz, 6H), 7.37 (d, J = 8.2 Hz, 6H), 5.38 (s, ¹JSi–H = 204.1 Hz, 1H) nih.gov |

| ¹³C{¹H} NMR (101 MHz, CDCl₃) | δ 137.3, 131.7, 131.1, 125.5 nih.gov |

| ²⁹Si{¹H} NMR (80 MHz, CDCl₃) | δ -18.4 nih.gov |

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 1,4-dibromobenzene (B42075) with n-butyllithium (n-BuLi) to form an organolithium reagent. This intermediate is then reacted with trichlorosilane. The product is typically purified by recrystallization from a solvent like hexane, yielding the desired compound as white crystalline needles. nih.gov In one reported procedure, this method resulted in a 90% yield. nih.gov

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

18373-69-8 |

|---|---|

Molekularformel |

C18H13Br3Si |

Molekulargewicht |

497.1 g/mol |

IUPAC-Name |

tris(4-bromophenyl)silane |

InChI |

InChI=1S/C18H13Br3Si/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18/h1-12,22H |

InChI-Schlüssel |

CDFKXBDSCSWZAZ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1[SiH](C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)Br |

Herkunft des Produkts |

United States |

Synthetic Methodologies for Tris 4 Bromophenyl Silane and Its Derivatives

Established Synthetic Pathways to Tris(4-bromophenyl)silane

Organometallic Approaches via Grignard Reagents

A traditional and widely employed method for synthesizing this compound involves the use of Grignard reagents. This approach typically utilizes the reaction of a silicon halide, such as silicon tetrachloride (SiCl₄), with 4-bromophenylmagnesium bromide. The Grignard reagent, formed from the reaction of 1,4-dibromobenzene (B42075) with magnesium, acts as a nucleophile, attacking the electrophilic silicon center.

The reaction is generally carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), under an inert atmosphere to prevent the quenching of the highly reactive Grignard reagent by moisture. The stoichiometry of the reactants is crucial in determining the final product. An excess of the Grignard reagent can lead to the formation of the tetrasubstituted product, tetrakis(4-bromophenyl)silane (B1601375). To selectively obtain the trisubstituted product, the reaction conditions, including temperature and the ratio of reactants, must be carefully controlled. Low temperatures, often ranging from -78°C to 0°C, are typically maintained to manage the reactivity and minimize side reactions. Following the reaction, an aqueous workup is performed to remove magnesium salts and other byproducts, yielding the desired this compound. While effective, this method can be sensitive to reaction conditions and may require purification techniques such as recrystallization or column chromatography to obtain a pure product.

Lithium-Halogen Exchange Reactions for Aryl-Silane Formation

An alternative and often more efficient method for the formation of the aryl-silicon bond is through a lithium-halogen exchange reaction. This method involves the reaction of an organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), with an aryl halide, in this case, 1,4-dibromobenzene. internationaljournalssrg.orgethz.ch This exchange generates a highly reactive aryllithium species, 4-bromophenyllithium, which then reacts with a silicon electrophile like silicon tetrachloride or trichlorosilane. nih.gov

This method offers several advantages over the Grignard approach, including faster reaction times and often higher yields. The lithium-halogen exchange is typically very rapid, even at low temperatures. The choice of the organolithium reagent can be significant, with t-BuLi being more reactive than n-BuLi. ethz.ch However, the high reactivity of t-BuLi necessitates the use of two equivalents to prevent side reactions with the t-butyl halide byproduct. ethz.ch The reaction is highly sensitive to moisture and air, requiring stringent anhydrous and inert atmosphere conditions. The subsequent reaction with the silicon halide is also performed at low temperatures to control the exothermicity and selectivity of the reaction. This pathway has been successfully used to synthesize this compound with reported yields as high as 90%. nih.gov

Green Chemistry Principles in the Preparation of Tris(4-bromophenyl)chlorosilane

Development of One-Pot Synthesis Strategies

In line with the principles of green chemistry, which emphasize waste reduction and process efficiency, one-pot synthesis strategies for tris(4-bromophenyl)chlorosilane have been developed. internationaljournalssrg.orguctm.edursc.org These methods combine multiple reaction steps into a single reaction vessel, thereby reducing the need for intermediate workup and purification steps, which in turn minimizes solvent usage and waste generation.

Optimization of Reaction Conditions for Enhanced Yield and Reduced Environmental Impact

The optimization of reaction conditions is a key aspect of green chemistry, aiming to maximize product yield while minimizing energy consumption and the use of hazardous substances. For the synthesis of tris(4-bromophenyl)chlorosilane, several parameters can be fine-tuned.

The choice of solvent is critical; while ethereal solvents are common, exploring greener solvent alternatives is an ongoing area of research. Temperature control is another crucial factor. While the initial lithium-halogen exchange is performed at very low temperatures (-70 to -76°C), allowing the reaction to proceed to room temperature for an extended period ensures high conversion. internationaljournalssrg.org The stoichiometry of the reactants is also carefully controlled to maximize the formation of the desired product and minimize the formation of byproducts. For instance, using a slight excess of the aryllithium reagent can drive the reaction towards the trisubstituted product.

Recent research has demonstrated that a one-pot synthesis of tris(4-bromophenyl)chlorosilane can achieve a high yield of 82% with a reaction time of 12 hours. internationaljournalssrg.orgvulcanchem.com This method is reported to reduce waste by 40% compared to classical routes. vulcanchem.com The workup process has also been modified to be more environmentally benign. internationaljournalssrg.org These optimizations contribute to a more sustainable and economical synthesis of this important chemical precursor.

| Reaction Parameter | Optimized Condition | Impact |

| Synthesis Type | One-Pot | Reduces solvent waste and purification steps internationaljournalssrg.org |

| Reactants | 1,4-dibromobenzene, n-BuLi, SiCl₄ | Utilizes less expensive starting materials internationaljournalssrg.org |

| Temperature | -76°C to Room Temperature | Controls reactivity and ensures high conversion internationaljournalssrg.org |

| Reaction Time | 12-24 hours | Achieves high yield internationaljournalssrg.orgvulcanchem.com |

| Yield | 82% | High efficiency internationaljournalssrg.org |

| Environmental Impact | 40% reduction in waste | More sustainable process vulcanchem.com |

Diversification Strategies for this compound Functionalization

This compound serves as a versatile platform for further chemical modification, allowing for the introduction of a wide range of functional groups. The bromine atoms on the phenyl rings are particularly amenable to various cross-coupling reactions.

One common diversification strategy is the Heck coupling reaction, which can be used to introduce vinyl groups. For example, tris(4-bromophenyl)(methyl)silane has been reacted with 4-vinylpyridine (B31050) in a Heck coupling reaction to synthesize a new tridentate ligand, tris(4-(pyridine-4-vinyl)phenyl)methylsilane. eurjchem.comresearchgate.net This type of functionalization is significant for the development of new materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). eurjchem.comresearchgate.net

Post-Synthetic Modification to Siloxane-Based Polycarboxylates and Silanol (B1196071) Derivatives

The functionalization of the this compound core can lead to the formation of complex siloxane-based structures and their corresponding silanol derivatives. These molecules are of interest as linkers in the construction of metal-organic frameworks (MOFs).

A notable synthetic pathway begins with this compound, which undergoes oxidation to form a hexa-substituted disiloxane (B77578). This intermediate can then be converted into a siloxane-based hexacarboxylic acid, hexa(4-carboxyphenyl)disiloxane, through a lithiation reaction followed by quenching with carbon dioxide. mdpi.com This multi-step conversion highlights a post-synthetic modification approach to achieving complex polycarboxylate structures.

Furthermore, the siloxane linkage within these polycarboxylates is susceptible to cleavage under basic conditions. Treating hexa(4-carboxyphenyl)disiloxane with a base such as sodium hydroxide, followed by an acidic workup, results in the formation of tris(4-carboxyphenyl)silanol. mdpi.com This transformation demonstrates how the siloxane backbone can be modified to yield silanol derivatives, which introduce a hydroxyl group that can act as a hydrogen bond donor or a site for further functionalization. mdpi.com

A more direct route to a silanol derivative involves the preparation of Tris(4-bromophenyl)silanol (B8549094). This can be achieved from this compound via a process that yields the target silanol as a stable, white solid. Current time information in Bangalore, IN.eurjchem.com

Table 1: Synthesis of Silanol Derivatives from this compound

| Precursor | Product | Reagents/Conditions | Yield | Reference |

|---|---|---|---|---|

| This compound | Tris(4-bromophenyl)silanol | Silica plug purification with hexane (B92381) and Et₂O | 97% | Current time information in Bangalore, IN. |

Cross-Coupling Reactions for Peripheral Functionalization

The bromine atoms on the this compound scaffold are ideal for engaging in various palladium-catalyzed cross-coupling reactions. These reactions allow for the precise installation of new functional groups on the periphery of the molecule, significantly expanding its chemical diversity and utility.

Heck Coupling for the Incorporation of Vinyl-Pyridyl Moieties

The Heck coupling reaction provides an effective method for forming carbon-carbon bonds between the bromophenyl units and vinyl compounds. This has been demonstrated in the synthesis of novel silicon-centered pyridyl ligands, which are valuable precursors for supramolecular structures like MOFs and covalent organic frameworks (COFs). nih.gov

In a representative synthesis, a derivative, Tris(4-bromophenyl)(methyl)silane, is reacted with 4-vinylpyridine in a classic Heck coupling reaction. nih.govresearchgate.net The reaction is catalyzed by a palladium complex and successfully attaches three vinyl-pyridyl arms to the central silicon-phenyl core. This method efficiently creates tridentate ligands with potential for coordinating with metal ions in a polygonal arrangement. nih.goveurjchem.com The precursor, Tris(4-bromophenyl)(methyl)silane, is itself synthesized from 1,4-dibromobenzene and methyltrichlorosilane. nih.gov

Table 2: Heck Coupling of a this compound Derivative

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

|---|

Suzuki Cross-Coupling for Phosphonic Acid Derivatization

While direct Suzuki coupling on this compound for phosphonic acid derivatization is not extensively documented, related cross-coupling methods provide a viable pathway. The Hirao cross-coupling reaction, a palladium-catalyzed process, effectively couples aryl halides with H-phosphonates to form aryl phosphonates. researchgate.net This reaction offers a direct method for creating a carbon-phosphorus bond at the site of the bromine atoms on the this compound core.

This strategy has been successfully applied to similar brominated aromatic structures to introduce phosphonic acid functionalities. researchgate.net The resulting phosphonate (B1237965) esters can subsequently be hydrolyzed to yield the desired tris(4-phosphonophenyl)silane, a molecule with three phosphonic acid groups poised for applications in materials science, such as anchoring to metal oxide surfaces or serving as acidic catalysts.

Preparation of Silyl (B83357) Chloride Intermediates for Downstream Syntheses

The conversion of this compound to its corresponding silyl chloride, Tris(4-bromophenyl)chlorosilane, generates a crucial intermediate for a wide range of subsequent synthetic transformations. The Si-Cl bond is highly reactive and serves as a handle for introducing various nucleophiles.

A one-pot, high-yield method for the preparation of Tris(4-bromophenyl)chlorosilane has been developed, presenting a more benign and less expensive alternative to multi-step pathways. internationaljournalssrg.org The synthesis involves the reaction of 1,4-dibromobenzene with n-butyllithium to form an organolithium intermediate, which then reacts in situ with tetrachlorosilane. internationaljournalssrg.org This procedure affords the desired product as a colorless powder in high yield. This silyl chloride is a key precursor for building more complex structures, such as rigid-core carbosilane dendrimers. internationaljournalssrg.org

Table 3: One-Pot Synthesis of Tris(4-bromophenyl)chlorosilane

| Reactants | Product | Conditions | Yield | Reference |

|---|

Covalent Functionalization of Carbon Nanomaterials via Radical Processes

The covalent attachment of molecular entities to the surface of carbon nanomaterials, such as carbon nanotubes (CNTs), is a powerful strategy to modify their properties and improve their processability. wikipedia.org Radical addition reactions are a common method for achieving this covalent functionalization. wikipedia.org

A scientifically established route for attaching aryl groups to CNTs involves the generation of aryl radicals from diazonium salts. mdpi.comresearchgate.net While a direct radical addition using this compound has not been explicitly detailed, a logical synthetic pathway can be constructed based on well-known transformations. This pathway would utilize this compound as the starting material for the functionalizing agent.

The process would involve two key steps:

Amination: The bromo groups on this compound can be converted to amino groups through established palladium-catalyzed reactions like the Buchwald-Hartwig amination, yielding Tris(4-aminophenyl)silane.

Diazotization and Radical Addition: The resulting amino groups can then be transformed into diazonium salts using a nitrite (B80452) source (e.g., sodium nitrite in acidic solution). These diazonium salts are precursors to aryl radicals. mdpi.com In the presence of carbon nanotubes, the in situ generated tris(phenyl radical)silane species would attack the CNT surface, leading to the formation of stable covalent bonds and yielding a nanomaterial functionalized with a silicon-centered, three-armed aryl structure. This method leverages the robust chemistry of diazonium salts to achieve covalent functionalization via a radical process. mdpi.comresearchgate.net

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of Tris(4-bromophenyl)silane in solution. By analyzing the magnetic properties of its constituent atomic nuclei, specifically ¹H, ¹³C, and ²⁹Si, a comprehensive picture of the molecule's framework can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy of this compound, typically conducted in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the aromatic protons and the single proton attached to the silicon atom (the silane (B1218182) proton). The aromatic region of the spectrum displays two doublets, a characteristic pattern for a 1,4-disubstituted benzene (B151609) ring. These signals arise from the protons on the three bromophenyl groups. The silane proton appears as a singlet, and its chemical shift provides valuable information. nih.gov

Key Research Findings:

In a 400 MHz ¹H NMR spectrum recorded in CDCl₃, the aromatic protons appear as two doublets. nih.gov One doublet is observed at δ 7.53 ppm with a coupling constant (J) of 8.2 Hz, corresponding to the six protons ortho to the silicon atom. nih.gov

The other doublet is found at δ 7.37 ppm, also with a J value of 8.2 Hz, and is assigned to the six protons meta to the silicon atom. nih.gov

A singlet for the silane proton (Si-H) is observed at δ 5.38 ppm. nih.gov The coupling between the silicon-29 (B1244352) isotope and this proton (¹J(Si-H)) is measured to be 204.1 Hz, confirming the direct Si-H bond. nih.gov

| Proton Type | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration |

|---|---|---|---|---|

| Aromatic (ortho-H) | 7.53 | Doublet (d) | 8.2 | 6H |

| Aromatic (meta-H) | 7.37 | Doublet (d) | 8.2 | 6H |

| Silane (Si-H) | 5.38 | Singlet (s) | N/A (¹J(Si-H) = 204.1 Hz) | 1H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) provides insight into the carbon framework of this compound. Due to the molecule's symmetry, the spectrum is simplified, showing four distinct signals for the aromatic carbons of the three identical bromophenyl groups.

Key Research Findings:

A ¹³C{¹H} NMR spectrum (101 MHz, CDCl₃) shows four signals at δ 137.3, 131.7, 131.1, and 125.5 ppm. nih.gov These correspond to the different carbon environments within the bromophenyl substituents.

| Carbon Type | Chemical Shift (δ) [ppm] |

|---|---|

| Aromatic | 137.3 |

| Aromatic | 131.7 |

| Aromatic | 131.1 |

| Aromatic | 125.5 |

Silicon-29 Nuclear Magnetic Resonance (²⁹Si NMR) Spectroscopy

Silicon-29 NMR (²⁹Si NMR) is a powerful tool for directly probing the silicon environment. For this compound, this technique provides a single resonance, confirming the presence of one unique silicon atom in the molecule.

Key Research Findings:

The ²⁹Si{¹H} NMR spectrum (80 MHz, CDCl₃) exhibits a single signal at δ -18.4 ppm. nih.gov This chemical shift is characteristic of a triarylsilane.

| Silicon Environment | Chemical Shift (δ) [ppm] |

|---|---|

| Si(C₆H₄Br)₃ | -18.4 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight of this compound, which in turn confirms its elemental composition. The isotopic pattern observed in the mass spectrum is also a key identifier, given the presence of three bromine atoms with their characteristic natural isotopic abundance (⁷⁹Br and ⁸¹Br).

Key Research Findings:

Using Electron Ionization (EI+), the molecular ion ([M]⁺•) was analyzed. nih.gov

The calculated mass for the C₁₈H₁₂⁷⁹Br₃Si isotopologue is m/z 492.8258. nih.gov

The experimentally found mass was m/z 492.8271, which is in excellent agreement with the calculated value, confirming the molecular formula. nih.gov

| Ion | Calculated m/z | Found m/z |

|---|---|---|

| [C₁₈H₁₂⁷⁹Br₃Si]⁺• | 492.8258 | 492.8271 |

Vibrational Spectroscopy for Molecular Fingerprinting (e.g., FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a "molecular fingerprint" of this compound by probing the vibrational modes of its chemical bonds. While specific, detailed FT-IR or Raman data for this compound is not extensively reported in the provided search results, characteristic vibrational frequencies for related functional groups can be inferred. For instance, FT-IR spectra of similar triarylsilanes show a characteristic Si-H stretching vibration. nih.gov Additionally, the spectra would be expected to show absorptions corresponding to C-Br stretching and Si-C (aromatic) vibrations. vulcanchem.com

Anticipated Vibrational Bands:

Si-H stretch: A sharp band is expected in the region of 2100-2200 cm⁻¹. For comparison, related compounds like Tris(4-methoxyphenyl)silane and Tris(4-fluorophenyl)silane show this stretch at 2114 cm⁻¹ and 2129 cm⁻¹ respectively. nih.govacs.org

C-Br stretch: A strong absorption is anticipated in the fingerprint region, typically around 1485 cm⁻¹. vulcanchem.com

Si-C (aromatic) stretch: This vibration is expected to appear around 1110 cm⁻¹. vulcanchem.com

Aromatic C-H and C=C stretches: Multiple bands would be present corresponding to the vibrations of the phenyl rings.

Computational and Theoretical Investigations of Tris 4 Bromophenyl Silane Architectures

Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties

Density Functional Theory has become an indispensable tool in computational chemistry for predicting the properties of molecular systems with high accuracy. For Tris(4-bromophenyl)silane, DFT calculations are instrumental in elucidating its fundamental structural and electronic characteristics.

Quantum Chemical Optimization of Molecular Geometries

The first step in the computational analysis of a molecule is the optimization of its geometry to find the lowest energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached. For this compound, geometry optimization is typically performed using a functional like B3LYP combined with a suitable basis set (e.g., 6-311G(d,p)) to accurately account for electron correlation and dispersion effects.

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| Si-C Bond Length | The distance between the central silicon atom and the carbon atom of a phenyl ring. | ~1.87 Å |

| C-Br Bond Length | The distance between a carbon atom on the phenyl ring and the bromine atom. | ~1.91 Å |

| Si-H Bond Length | The distance between the central silicon atom and the hydride hydrogen. | ~1.49 Å |

| C-Si-C Bond Angle | The angle formed by two carbon atoms and the central silicon atom. | ~108-110° |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electronic States

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. physchemres.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's chemical stability and electronic excitation properties. schrodinger.com A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more reactive and can be easily excited. physchemres.org DFT calculations are widely used to determine the energies of these orbitals and predict the electronic behavior of molecules like this compound. nih.gov For this molecule, the HOMO is typically localized on the π-systems of the bromophenyl rings, while the LUMO may have contributions from the σ*-orbitals involving the silicon center.

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Correlates with the ionization potential; indicates electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Correlates with the electron affinity; indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). | Indicates chemical reactivity, kinetic stability, and the energy of the lowest electronic excitation. schrodinger.com |

Prediction and Assignment of Vibrational Spectra

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. DFT calculations can predict these vibrational frequencies with remarkable accuracy. By calculating the second derivatives of the energy with respect to atomic displacements, a Hessian matrix is constructed, which, when diagonalized, yields the frequencies and normal modes of vibration.

Theoretical vibrational spectra for this compound can be computed and compared with experimental data. This comparison helps in the definitive assignment of spectral bands to specific molecular motions, such as the characteristic stretching and bending of Si-C, C-Br, Si-H, and aromatic C-H bonds. Such analysis confirms the molecular structure and provides insight into the strength of its chemical bonds.

| Vibrational Mode | Description | Expected Wavenumber (cm-1) |

|---|---|---|

| ν(Si-H) | Silicon-Hydride stretching | ~2100-2200 |

| ν(C=C)aromatic | Aromatic Carbon-Carbon stretching | ~1580-1600 |

| ν(C-Br) | Carbon-Bromine stretching | ~1070 |

| ν(Si-C) | Silicon-Carbon (aromatic) stretching | ~1110 |

Mechanistic Studies of Reaction Pathways

Computational chemistry provides a powerful lens through which to view the intricate details of chemical reactions. For this compound and its derivatives, DFT calculations can map out entire reaction coordinates, identify transition states, and calculate activation energies, thereby elucidating complex reaction mechanisms.

Elucidation of Silylation Reaction Mechanisms (e.g., SN2 pathways)

Silylation is a fundamental reaction in organic chemistry where a silyl (B83357) group is introduced into a molecule. Computational studies are essential for understanding the mechanisms of these reactions. DFT can be used to model the potential energy surface of a silylation reaction, distinguishing between different possible pathways, such as concerted or stepwise mechanisms, and identifying the structures of all intermediates and transition states. rsc.orgmdpi.comnih.gov

For instance, in a nucleophilic substitution at the silicon center (an SN2-type reaction), calculations can determine the geometry of the pentacoordinate silicon transition state and its associated energy barrier. By comparing the activation energies of competing pathways, the most favorable reaction mechanism can be identified. These studies can explain regioselectivity and stereoselectivity and help in optimizing reaction conditions. rsc.org

Computational Assessment of Catalyst-Substrate Interactions and Transition States

This compound can be converted to its corresponding silanol (B1196071), Tris(4-bromophenyl)silanol (B8549094), which has been identified as a highly effective organocatalyst. Recent studies have shown that tris(p-haloaryl)silanols are active catalysts for the direct amidation of carboxylic acids, with the bromide-substituted version being the most active. researchgate.netacs.org

Quantitative Structure-Property Relationship (QSPR) and Linear Free-Energy Relationship (LFER) Analyses

Correlation of Substituent Effects with Reaction Rates and Selectivity

The electronic nature of the substituents on the phenyl rings of triarylsilanes and their derivatives, such as silanols, plays a critical role in determining their reactivity. The Hammett equation is a classic LFER model that quantifies the influence of meta- and para-substituents on the rate or equilibrium constant of a reaction. ic.ac.ukresearchgate.net

In the context of derivatives of this compound, specifically tris(p-haloaryl)silanols used as catalysts in direct amidation reactions, a clear correlation has been established between the electronic properties of the aryl substituents and the catalytic activity. researchgate.netnih.gov A study involving a range of electronically varied triarylsilanols, including the bromide congener, revealed a positive Hammett reaction constant (ρ = +0.82). nih.gov This positive value indicates that the reaction rate is accelerated by electron-withdrawing substituents, which help to stabilize a buildup of negative charge in the rate-determining step of the catalytic cycle. ic.ac.uknih.gov

The 4-bromo substituent, being electron-withdrawing (Hammett constant σp = +0.23), enhances the catalytic activity of the corresponding silanol compared to the unsubstituted triphenylsilanol. nih.govacs.org In fact, among a series of tris(p-haloaryl)silanols (fluoro, chloro, bromo), the bromide derivative was identified as the most active catalyst for the amidation reaction under investigation. nih.govacs.org

However, there is a trade-off between reactivity and catalyst stability. While electron-withdrawing groups increase the reaction rate, they can also increase the rate of catalyst decomposition. nih.gov Studies have shown that for silanols with strongly electron-deficient substituents (σp/m ≥ 0.4), decomposition becomes severe. The tris(4-bromophenyl)silanol falls into a range of slight-to-moderate catalyst degradation under amidation conditions. nih.gov

General trends observed in related silylation reactions show that electron-withdrawing groups tend to increase the reaction rate but can decrease selectivity in kinetic resolutions. Conversely, electron-donating groups typically slow down the reaction but may lead to improved selectivity. researchgate.net This highlights the delicate electronic tuning required to optimize a catalyst's performance for a specific application.

| Substituent (X) in (p-XC₆H₄)₃SiOH | Hammett Constant (σp) | Effect on Reaction Rate | Catalyst Integrity/Stability |

|---|---|---|---|

| -OCH₃ (Methoxy) | -0.27 | Decreased | Subject to decomposition nih.gov |

| -H (Unsubstituted) | 0.00 | Baseline | Stable nih.gov |

| -F (Fluoro) | +0.06 | Increased | Slight decomposition nih.govacs.org |

| -Cl (Chloro) | +0.23 | Increased | Slight-to-moderate decomposition nih.govacs.org |

| -Br (Bromo) | +0.23 | Significantly Increased acs.org | Slight-to-moderate decomposition nih.gov |

| -CF₃ (Trifluoromethyl) | +0.54 | Strongly Increased | Severe decomposition nih.gov |

Theoretical Insights into Electronic Influences on Chemical Reactivity

Theoretical investigations, primarily using Density Functional Theory (DFT), provide a molecular-level understanding that complements experimental QSPR and LFER data. nih.govnih.gov These computational methods allow for the detailed examination of transition states and reaction pathways, revealing the electronic factors that govern chemical reactivity. nextmol.com

Further theoretical insights into the reactivity of triarylsilanes come from studies of Si-H bond activation. In one such study, the reaction of a series of para-substituted triarylsilanes, HSi(C₆H₅)₂(4-C₆H₄-X), with an iridium nitrido complex was investigated through a combination of kinetic experiments and DFT calculations. nih.gov This work aimed to probe the electronic nature of the transition states for Si-H activation. The results from this combined experimental and theoretical approach suggested two independent pathways for the process, highlighting an ambiphilic character of the nitrido unit involved in the activation. nih.gov Such studies are fundamental to understanding how the electronic properties of substituents, like the bromo group in this compound, influence the propensity of the Si-H bond to engage in various chemical transformations. nih.gov

Computational chemistry allows for the analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). scielo.org.mx In donor-acceptor molecules, the introduction of electron-withdrawing groups typically lowers the energy of the LUMO. nih.gov For this compound, the electronegative bromine atoms withdraw electron density from the silicon center and the phenyl rings, influencing the energies of these frontier orbitals and thereby modulating the compound's electronic properties and reactivity in processes like charge transfer. nih.gov

Applications in Advanced Materials Science and Catalysis

Engineering of Dendritic and Polymeric Architectures

The compound's well-defined geometry is instrumental in the bottom-up construction of precisely controlled polymers and dendrimers.

Tris(4-bromophenyl)silane and its close derivatives, such as tris(4-bromophenyl)chlorosilane, are highly effective as rigid core molecules for the synthesis of carbosilane dendrimers. researchgate.netinternationaljournalssrg.org The C3-symmetric structure, with three reactive aryl-bromide units, allows for a divergent synthetic approach where successive generations of branches can be systematically added. researchgate.net This process typically involves converting the bromide groups into reactive sites, for instance through lithiation or Grignard reactions, followed by reaction with subsequent building blocks. internationaljournalssrg.org

The synthesis of these dendrimers leverages the high reactivity of functional groups at the silicon atom, allowing for controlled, step-wise growth of the molecular structure. ineosopen.org The use of a rigid core like this compound is investigated to create dendrimers with more defined shapes and internal cavities compared to those with flexible cores. researchgate.net A derivative, tris(4-bromophenyl)(methyl)silane, has also been prepared for similar applications in constructing complex molecular structures. eurjchem.comeurjchem.comresearchgate.net

The structural characteristics of this compound make it an excellent candidate for creating silicon-containing cross-linked polymers for optoelectronic uses. Polysiloxanes and other silicon-containing polymers are noted for their excellent thermal stability, film-forming ability, and resistance to degradation, which are crucial properties for devices like Organic Light-Emitting Diodes (OLEDs). researchgate.netscholaris.ca

While direct polymerization of this compound is less common, analogous tetrahedral silicon-centered monomers like tetrakis(4-bromophenyl)silane (B1601375) are used to synthesize porous organic polymers (POPs) through reactions like Sonogashira-Hagihara coupling. researchgate.net These reactions utilize the bromo-phenyl groups to form an extended, cross-linked network. The resulting materials exhibit high thermal stability and porosity. researchgate.net The principle extends to this compound, where its three reactive sites can form a rigid, three-dimensional node in a polymer network. This cross-linked structure helps prevent aggregation and improves the morphological stability of thin films, which is beneficial for the performance and longevity of optoelectronic devices. scholaris.ca

Design and Construction of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

The rigidity and defined geometry of linkers are paramount in the construction of crystalline framework materials. This compound serves as a valuable precursor for such linkers.

This compound is a precursor to highly functionalized, rigid linkers used in the assembly of MOFs and COFs. eurjchem.comeurjchem.comresearchgate.netrsc.org Aromatic rigid ligands are essential for creating robust MOF and COF materials with high surface areas. eurjchem.comeurjchem.comresearchgate.netorientjchem.org Silicon-based centers are synthetically accessible and offer an alternative to more common carbon-centered linkers. eurjchem.comeurjchem.comresearchgate.netrsc.org

A notable synthetic pathway involves the conversion of this compound into a hexa-substituted disiloxane (B77578), which is then carboxylated to form hexa(4-carboxyphenyl)disiloxane. rsc.org This disiloxane can be further cleaved under basic conditions to yield tris(4-carboxyphenyl)silanol, a tripodal linker with three carboxylate groups for coordinating to metal centers in MOFs and a silanol (B1196071) group that can introduce further functionality. rsc.org Similarly, derivatives like tris(4-bromophenyl)(methyl)silane can be functionalized via Heck coupling to produce novel tridentate pyridyl ligands, which are then explored for the preparation of silicon-based MOFs and COFs. eurjchem.comeurjchem.comresearchgate.net

The successful synthesis of crystalline MOFs and COFs relies on the principle of reticular chemistry, where rigid molecular building blocks are directed to assemble into predictable, ordered networks. wikipedia.org The tetrahedral geometry of silane (B1218182) derivatives makes them attractive candidates for constructing 3D porous frameworks. researchgate.net

The rigidity of linkers derived from this compound is a key attribute. eurjchem.comeurjchem.comresearchgate.netorientjchem.org Unlike flexible linkers which can lead to collapsed or interpenetrated structures, rigid ligands help ensure the formation of stable, permanent pores. nih.gov The use of rigid, aromatic linkers is a crucial factor in controlling the final topology and functionality of the framework. orientjchem.org The defined shape of silicon-centered linkers, derived from precursors like this compound, allows for the rational design of materials with specific pore sizes and chemical environments, which is essential for applications in gas storage, separation, and catalysis. rsc.orgresearchgate.net

Catalytic Roles in Organic Transformations

Beyond its structural role in materials, derivatives of this compound have been identified as highly effective molecular catalysts. Research has shown that triarylsilanols, obtained from the corresponding triarylsilanes, can catalyze organic reactions such as direct amidation. researchgate.netnih.govacs.org

The process involves the conversion of this compound to its corresponding silanol, tris(4-bromophenyl)silanol (B8549094). nih.gov This silanol has been identified as the first example of a silicon-centered molecular catalyst for the direct amidation of carboxylic acids with amines. researchgate.netnih.govacs.org In a screening of various electronically differentiated triarylsilanols, the tris(p-haloaryl)silanols were found to be more active catalysts than the parent triphenylsilanol. nih.govacs.orgkcl.ac.uk Crucially, the bromide congener, tris(4-bromophenyl)silanol, was identified as the most active catalyst in this class. researchgate.netnih.govacs.orgkcl.ac.uk The electron-withdrawing nature of the bromine atoms enhances the Lewis acidity of the silicon center, facilitating the activation of the carboxylic acid and promoting the amidation reaction. nih.gov

Table 1: Comparative Catalytic Performance of Triaryl Silanols in a Model Amidation Reaction Conversion to amide product after 1 hour for the reaction between 4-methoxybenzoic acid and benzylamine, catalyzed by different silanols.

| Catalyst (10 mol%) | R-Group on Phenyl Ring | % Conversion (after 1h) |

| Tris(4-bromophenyl)silanol | 4-Bromo | 78 |

| Tris(4-chlorophenyl)silanol | 4-Chloro | 70 |

| Tris(4-fluorophenyl)silanol | 4-Fluoro | 60 |

| Triphenylsilanol | Hydrogen | 37 |

| Tris(4-methylphenyl)silanol | 4-Methyl | 15 |

| Tris(4-methoxyphenyl)silanol | 4-Methoxy | 11 |

This table is generated based on data reported in literature, highlighting the superior performance of the bromide congener. nih.govacs.org

Triarylsilanols as Molecular Catalysts for Direct Amidation Reactions

The derivative, Tris(4-bromophenyl)silanol, is formed from the parent silane and has been identified as a highly effective molecular catalyst for the direct amidation of carboxylic acids with amines. nih.govresearchgate.net This reaction is a fundamental process in chemical synthesis, and finding efficient catalysts is a major research focus.

In a screening of various electronically differentiated triarylsilanols, tris(p-haloaryl)silanols were found to be more active catalysts than the unsubstituted triphenylsilanol. researchgate.net Among the halogenated versions, the bromide congener, tris(4-bromophenyl)silanol, proved to be the most active. nih.govresearchgate.net For instance, in a model amidation reaction, tris(4-bromophenyl)silanol provided the highest conversion to the amide product after one hour compared to its fluoro- and chloro-analogues. nih.govacs.org

The proposed mechanism for this catalytic activity involves the formation of a silyl (B83357) ester as a key intermediate. nih.gov However, studies have shown that these catalytic systems can be subject to product inhibition, where the amide product, particularly tertiary amides, can slow down the reaction. researchgate.net Furthermore, the stability of the catalyst is influenced by the reaction conditions and the nature of the amine used; secondary alkyl amines can cause more significant catalyst decomposition than primary alkyl amines. acs.org

| Catalyst | Substituent | Conversion (%) after 1h |

| Triphenylsilanol | H | 25 |

| Tris(4-fluorophenyl)silanol | p-F | 38 |

| Tris(4-chlorophenyl)silanol | p-Cl | 43 |

| Tris(4-bromophenyl)silanol | p-Br | 45 |

| Tris(3,5-bis(trifluoromethyl)phenyl)silanol | m-(CF₃)₂ | 55 |

Conversion data for the model amidation of phenylacetic acid with 4-methylbenzylamine. Data compiled from findings presented in related studies. nih.gov

Application in Silylation-Based Kinetic Resolutions for Enantioselective Synthesis

Derivatives of this compound, specifically the corresponding silyl chlorides, are relevant in the field of enantioselective synthesis through silylation-based kinetic resolutions. researchgate.net This technique allows for the separation of enantiomers of a racemic alcohol. Research into the substituent effects of various p-substituted triphenylsilyl chlorides has provided key mechanistic insights. researchgate.net

Studies have shown that:

Electron-donating groups on the phenyl rings of the silyl chloride tend to slow down the reaction rate but significantly improve the enantioselectivity of the resolution. researchgate.net

Electron-withdrawing groups , such as the bromine atoms in tris(4-bromophenyl)silyl chloride, have the opposite effect. They increase the reaction rate but lead to a decrease in selectivity. researchgate.net

This inverse relationship between rate and selectivity, correlated through Hammett parameters, is crucial for understanding the transition state of the reaction and for selecting the appropriate silylating agent for a desired outcome in kinetic resolution. researchgate.net

Investigations into Oxidative Processes

While the oxidative chemistry of this compound itself is not extensively documented, significant research has been conducted on its nitrogen analogue, tris(4-bromophenyl)amine (B153671). The oxidation of this amine produces a stable radical cation, tris(4-bromophenyl)aminium hexachloroantimonate, famously known as "Magic Blue". wikipedia.org This compound is a potent one-electron oxidizing agent widely used in organic and organometallic chemistry. wikipedia.orgresearchgate.net

Magic Blue has been employed in a variety of chemical transformations, including:

The chemical doping of conjugated polymers.

Catalyzing the deprotection of certain alcohol protecting groups.

Initiating intermolecular carbon-carbon bond-forming reactions, such as in the synthesis of complex natural products like vindoline (B23647) derivatives. nih.gov

Facilitating the catalytic deprotection of tert-butyl groups from esters, ethers, and carbamates, where it is used in conjunction with a sacrificial silane like triethylsilane. acs.org

The stability and oxidizing power of the tris(4-bromophenyl)aminium radical cation highlight the electronic properties imparted by the tris(4-bromophenyl) framework, suggesting potential for related oxidative chemistry in functionalized silane derivatives. researchgate.net

Development of Electronic Materials

The rigid, three-dimensional structure and thermal stability of the arylsilane core make this compound and its derivatives attractive candidates for use in electronic materials. worktribe.comgrafiati.com The silicon atom breaks the electronic conjugation between the phenyl rings, which can lead to materials with high triplet energy levels, a crucial property for certain optoelectronic applications. grafiati.comrsc.org

Exploration as Hole Transport Materials in Perovskite Solar Cells and Organic Light-Emitting Diodes

The core structure of arylsilanes is frequently used in the design of materials for organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). worktribe.comd-nb.info While this compound itself is a precursor, its derivatives and analogous structures, such as tetrakis(4-bromophenyl)silane, are used to synthesize host materials and hole transport materials (HTMs). researchgate.netmdpi.com

In OLEDs: Arylsilane derivatives are used as host materials in the emissive layer, often for phosphorescent emitters. researchgate.net The silicon core provides high thermal stability and helps to form uniform amorphous films, which is beneficial for device longevity and performance. grafiati.comrsc.org By functionalizing a silane core with electron-donating (like carbazole) and electron-withdrawing groups, bipolar host materials can be created to achieve balanced charge transport. rsc.org

In PSCs: Organic HTMs are a critical component in many high-efficiency PSCs. d-nb.infonrel.gov The design of these materials often incorporates triarylamine units, similar to the tris(4-bromophenyl)amine analogue, to facilitate efficient extraction and transport of holes from the perovskite layer. unifr.ch The ability to tune the highest occupied molecular orbital (HOMO) energy level of the HTM is critical for aligning with the valence band of the perovskite, which enhances the open-circuit voltage of the solar cell. mdpi.com

Rational Design for Optimized Charge Carrier Transport and Exciton (B1674681) Blocking

The rational design of materials for OLEDs and PSCs is essential for optimizing device performance. unifr.chnih.gov Arylsilanes, including those derived from this compound, offer a versatile platform for this purpose. worktribe.comrsc.org

Key design principles include:

Charge Carrier Transport: For efficient device operation, charge transport materials must have appropriate HOMO and lowest unoccupied molecular orbital (LUMO) energy levels to ensure efficient injection from adjacent layers. rsc.org The tetrahedral structure of silanes can prevent strong intermolecular packing, while functional groups on the aryl rings can be modified to tune these energy levels and improve charge mobility. rsc.orgnih.gov

Exciton Blocking: In phosphorescent OLEDs, which can theoretically achieve 100% internal quantum efficiency, it is crucial to confine the triplet excitons within the light-emitting layer. amazonaws.com This requires a host material and adjacent blocking layers with triplet energies higher than that of the phosphorescent dopant. rsc.org The arylsilane core, by interrupting conjugation, helps in achieving high triplet energies. grafiati.com For example, attaching a diphenylphosphine (B32561) oxide group to a triphenylsilyl core has produced a material (TSPO1) with a very high triplet energy (3.36 eV) and a deep HOMO level, making it an effective exciton and hole blocker for blue phosphorescent OLEDs. rsc.orgossila.com

The combination of a stable silicon core with the tunable electronic properties of the bromo-substituted aryl rings makes this compound a valuable precursor for the rational design of next-generation electronic materials.

Future Directions and Emerging Research Opportunities

The unique structural and chemical characteristics of Tris(4-bromophenyl)silane position it as a valuable building block for advanced materials. Future research is poised to expand its applications by focusing on sustainable synthesis, the creation of multifunctional and hybrid materials, and the use of computational tools for predictive design.

Q & A

Q. What are the established synthetic routes for tris(4-bromophenyl)silane, and how can reaction efficiency be optimized?

this compound is typically synthesized via Grignard or organolithium reactions. For example, tris(4-bromophenyl)(methyl)silane was prepared by reacting methyltrichlorosilane with 4-bromophenylmagnesium bromide in anhydrous THF under inert conditions, yielding 90% product (1H NMR: δ 0.79 ppm for Si–CH3; aromatic protons at δ 7.30–7.50 ppm) . Optimizing stoichiometry (e.g., 1:3 molar ratio of silicon precursor to aryl halide) and using low temperatures (-78°C) minimizes side reactions . Alternative one-pot methods reduce multi-step protocols, replacing hazardous chlorinating agents (e.g., Cl₂, PCl₅) with safer alternatives .

Q. What spectroscopic techniques are critical for characterizing this compound derivatives?

Multinuclear NMR (¹H, ¹³C, ²⁹Si) is essential. For example:

- ¹H NMR : Methyl protons in tris(4-bromophenyl)(methyl)silane appear as a singlet at δ 0.79 ppm, while aromatic protons show doublets (J = 8.4 Hz) due to para-substitution .

- ²⁹Si NMR : A singlet at δ -11.09 ppm confirms the silicon center’s electronic environment in Heck-coupled derivatives .

- ¹³C NMR : Aromatic carbons resonate at δ 120–150 ppm, with methyl carbons at δ -3.45 ppm, consistent with steric shielding .

Advanced Research Questions

Q. How can this compound be utilized in constructing metal-organic frameworks (MOFs) or covalent organic frameworks (COFs)?

this compound derivatives serve as precursors for ligands. For instance, Heck coupling with 4-vinylpyridine generates tris(4-(pyridine-4-vinyl)phenyl)methylsilane (L), which coordinates to metals for MOF assembly. Key steps:

- Reaction Conditions : Pd(OAc)₂ catalyst, PPh₃ ligand, DMF at 110°C for 24 hours .

- Characterization : Post-reaction, ¹H NMR shows vinylpyridine protons at δ 7.07–8.58 ppm, confirming alkene bond formation .

- Application : These ligands enhance porosity in COPs (covalent-organic polymers) for gas storage or catalysis .

Q. What strategies address contradictions in reported reaction yields for this compound derivatives?

Discrepancies in yields (e.g., 80–90% vs. lower values) often arise from:

- Purification Methods : Column chromatography vs. recrystallization. High-purity (>95%) samples require gradient elution with hexane/ethyl acetate .

- Side Reactions : Competing aryl-aryl coupling can occur if Pd catalysts are not rigorously controlled .

- Moisture Sensitivity : Hydrolysis of Si–Cl bonds in chlorosilane derivatives necessitates strict anhydrous conditions .

Q. How does steric hindrance from bromine substituents influence reactivity in cross-coupling reactions?

The bulky 4-bromophenyl groups slow nucleophilic substitution but enhance stability in radical reactions. For example:

- Suzuki Coupling : Lower yields (50–60%) due to steric inhibition of Pd catalyst access .

- Radical Coupling : Tris(4-bromophenyl)aminium hexachloroantimonate mediates C(sp²)–C(sp³) coupling with β-ketoesters, leveraging bromine’s electron-withdrawing effect to stabilize intermediates .

Methodological Considerations

Q. What analytical controls are critical when scaling up this compound synthesis?

- In-Process Monitoring : TLC (Rf = 0.5 in hexane/EtOAc 9:1) ensures reaction completion .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) identifies residual aryl halides or siloxane byproducts .

- Thermal Stability : DSC analysis (mp 120–121°C) confirms crystallinity and thermal decomposition thresholds .

Q. How can computational modeling predict the electronic properties of this compound-based materials?

DFT calculations (e.g., B3LYP/6-31G*) model HOMO/LUMO gaps (~3.5 eV) and charge distribution, guiding applications in optoelectronics. Bromine’s electronegativity lowers LUMO levels, enhancing electron-accepting capacity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.